Cas no 4102-50-5 (1,5-Diiodo-2,4-dimethylbenzene)

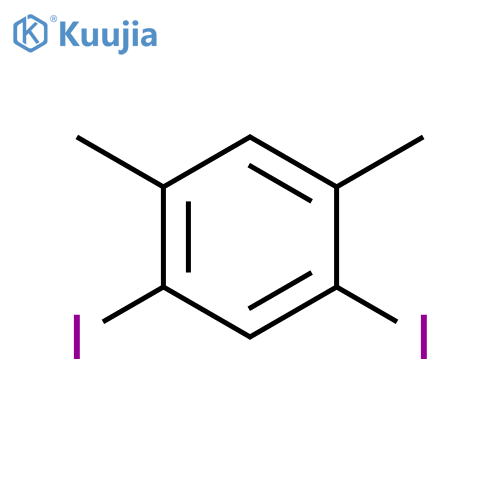

4102-50-5 structure

商品名:1,5-Diiodo-2,4-dimethylbenzene

1,5-Diiodo-2,4-dimethylbenzene 化学的及び物理的性質

名前と識別子

-

- Benzene, 1,5-diiodo-2,4-dimethyl-

- 1,5-Diiodo-2,4-dimethylbenzene

- 1,3-diiodo-4,6-dimethylbenzene

- 1,5-diiodo-2,4-dimethyl-benzene

- 1,5-Dijod-2,4-dimethyl-benzol

- 4,6-diiodo-1,3-xylene

- 4,6-Diiodo-m-xylene

- 4,6-Dijod-1,3-dimethyl-benzol

- Benzene,1,5-diiodo-2,4-dimethyl

- 4,6-Dijod-m-xylol

- D5005

- 4102-50-5

- DTXSID80503125

- MFCD29089354

- SCHEMBL1369255

- BS-44189

- D90357

- DTXCID40453935

-

- MDL: MFCD29089354

- インチ: 1S/C8H8I2/c1-5-3-6(2)8(10)4-7(5)9/h3-4H,1-2H3

- InChIKey: ZOOZGIAPEXFLEF-UHFFFAOYSA-N

- ほほえんだ: IC1C([H])=C(C(C([H])([H])[H])=C([H])C=1C([H])([H])[H])I

計算された属性

- せいみつぶんしりょう: 357.87200

- どういたいしつりょう: 357.87155g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 102

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0

- 疎水性パラメータ計算基準値(XlogP): 4

じっけんとくせい

- 密度みつど: 2.2±0.1 g/cm3

- ゆうかいてん: 70.0 to 74.0 deg-C

- ふってん: 309.4±37.0 °C at 760 mmHg

- フラッシュポイント: 150.1±22.0 °C

- PSA: 0.00000

- LogP: 3.51260

- じょうきあつ: 0.0±0.6 mmHg at 25°C

1,5-Diiodo-2,4-dimethylbenzene セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:に警告

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- セキュリティの説明: H315+H319

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

1,5-Diiodo-2,4-dimethylbenzene 税関データ

- 税関コード:2903999090

- 税関データ:

中国税関番号:

2903999090概要:

29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%

1,5-Diiodo-2,4-dimethylbenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D5005-5g |

1,5-Diiodo-2,4-dimethylbenzene |

4102-50-5 | 97.0%(GC) | 5g |

¥690.0 | 2023-09-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D5005-5g |

1,5-Diiodo-2,4-dimethylbenzene |

4102-50-5 | 97.0%(GC) | 5g |

¥690.0 | 2022-06-10 | |

| abcr | AB549969-5g |

1,5-Diiodo-2,4-dimethylbenzene; . |

4102-50-5 | 5g |

€146.80 | 2024-04-17 | ||

| 1PlusChem | 1P00I8HT-1g |

Benzene, 1,5-diiodo-2,4-dimethyl- |

4102-50-5 | >97.0%(GC) | 1g |

$44.00 | 2025-02-28 | |

| abcr | AB549969-1g |

1,5-Diiodo-2,4-dimethylbenzene; . |

4102-50-5 | 1g |

€59.10 | 2024-04-17 | ||

| A2B Chem LLC | AI50017-5g |

Benzene, 1,5-diiodo-2,4-dimethyl- |

4102-50-5 | >97.0%(GC) | 5g |

$119.00 | 2024-04-20 | |

| eNovation Chemicals LLC | D963647-5g |

Benzene, 1,5-diiodo-2,4-dimethyl- |

4102-50-5 | 97.0% | 5g |

$150 | 2025-02-27 | |

| eNovation Chemicals LLC | D963647-1g |

Benzene, 1,5-diiodo-2,4-dimethyl- |

4102-50-5 | 97.0% | 1g |

$80 | 2025-02-27 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D5005-1g |

1,5-Diiodo-2,4-dimethylbenzene |

4102-50-5 | 97.0%(GC) | 1g |

¥185.0 | 2023-09-01 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D5005-1G |

1,5-Diiodo-2,4-dimethylbenzene |

4102-50-5 | >97.0%(GC) | 1g |

¥185.00 | 2023-09-08 |

1,5-Diiodo-2,4-dimethylbenzene 関連文献

-

Surendran Sujith,Eun Bi Nam,Junseong Lee,Sang Uck Lee,Min Hyung Lee Inorg. Chem. Front. 2020 7 3456

4102-50-5 (1,5-Diiodo-2,4-dimethylbenzene) 関連製品

- 4028-63-1(2-iodo-1,3,5-trimethyl-benzene)

- 608-28-6(2-Iodo-m-xylene)

- 1122-42-5(2-Iodo-p-xylene)

- 615-37-2(2-Iodotoluene)

- 4214-28-2(4-Iodo-m-xylene)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量